Cas no 828933-86-4 (2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)-)

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- structure
828933-86-4 structure
Product Name:2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)-
Numero CAS:828933-86-4
MF:C16H16O2
MW:240.297044754028
CID:680329
Update Time:2024-01-23

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)-
    • (4R)-3,4-Dihydro-6-methyl-4-phenyl-2H-1-benzopyran-2-ol (ACI)
    • Inchi: 1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3/t13-,16?/m1/s1
    • Chiave InChI: JGRSOLBFAHJDTL-JBZHPUCOSA-N
    • Sorrisi: CC1C=CC2=C([C@@H](C3C=CC=CC=3)CC(O2)O)C=1

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: tert-Butanol ,  Dimethyldiethoxysilane Catalysts: Cupric acetate ,  Copper, [(4R)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis[3,5-bis(1,1-dimethylet… Solvents: Toluene ,  Tetrahydrofuran ;  20 min, rt; rt
1.2 Reagents: Ammonium fluoride Solvents: Methanol ;  45 min, rt
Riferimento
Asymmetric conjugate reductions of coumarins. a new route to tolterodine and related coumarin derivatives
Gallagher, Brian D.; et al, Organic Letters, 2009, 11(23), 5374-5377

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  rt → -20 °C; 2 h, -20 °C; 0.5 h, -25 - -20 °C
Riferimento
Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins: Asymmetric Synthesis of (R)-Tolterodine
Chen, Gang; et al, Organic Letters, 2005, 7(11), 2285-2288

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  1.5 h, -25 °C; 1 h, -25 °C
1.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 °C; overnight, rt
Riferimento
Computationally-Led Ligand Modification using Interplay between Theory and Experiments: Highly Active Chiral Rhodium Catalyst Controlled by Electronic Effects and CH-π Interactions
Korenaga, Toshinobu; et al, Advanced Synthesis & Catalysis, 2018, 360(2), 322-333

Metodo di produzione 4

Condizioni di reazione
Riferimento
Product subclass 1: o-quinomethanes
Pettus, T. R. R.; et al, Science of Synthesis, 2006, 28, 831-872

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  3 h, -78 °C → rt
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: Camphorsulfonic acid Solvents: Acetonitrile ,  Water ;  6 h, 100 °C
Riferimento
Enantioselective [4+2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine
Selenski, Carolyn; et al, Journal of Organic Chemistry, 2004, 69(26), 9196-9203

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ;  3 d, reflux
2.1 Reagents: tert-Butanol ,  Dimethyldiethoxysilane Catalysts: Cupric acetate ,  Copper, [(4R)-[4,4′-bi-1,3-benzodioxole]-5,5′-diylbis[bis[3,5-bis(1,1-dimethylet… Solvents: Toluene ,  Tetrahydrofuran ;  20 min, rt; rt
2.2 Reagents: Ammonium fluoride Solvents: Methanol ;  45 min, rt
Riferimento
Asymmetric conjugate reductions of coumarins. a new route to tolterodine and related coumarin derivatives
Gallagher, Brian D.; et al, Organic Letters, 2009, 11(23), 5374-5377

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2R,2′R,3R,3′R)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 45 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
2.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Riferimento
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: tert-Butanol ,  Methyldiethoxysilane Catalysts: Cupric acetate ,  1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Toluene ,  Tetrahydrofuran ;  0.5 h, rt
Riferimento
Copper, [[4,4'-bi-1,3-benzodioxole]-5,5'-diylbis[bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine-κP]]hydro-; Copper, [4,4',4'',4'''-[(4R)-[4,4'-bi-1,3-benzodioxole]-5,5'-diyldi(phosphinidyne-κP)]tetrakis[2,6-bis(1,1-dimethylethyl)-phenol]]hydro-
Nihan, Danielle M.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-8

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.2 Solvents: Water ;  rt
Riferimento
Hydrolase-mediated resolution of the hemiacetal in 2-chromanols: The impact of remote substitution
Gavin, Declan P.; et al, Tetrahedron: Asymmetry, 2017, 28(4), 577-585

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
1.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Riferimento
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Camphorsulfonic acid Solvents: Acetonitrile ,  Water ;  6 h, 100 °C
Riferimento
Enantioselective [4+2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine
Selenski, Carolyn; et al, Journal of Organic Chemistry, 2004, 69(26), 9196-9203

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-[2,6-bis(1-methylethyl)phen… Solvents: Dichloromethane ;  0.5 h, 35 °C
1.2 Solvents: Dichloromethane ;  4 h, 35 °C
Riferimento
Chiral Fe(II) complex catalyzed enantioselective [1,3] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond
Wang, Lifeng; et al, Chemical Science, 2020, 11(37), 10101-10106

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Imidazole ,  tert-Butyldimethylsilyl chloride Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Reagents: Sodium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Toluene ;  6 h, 100 °C
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 1 h, rt
1.7 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) ,  2-Piperidinecarboxamide, 1,1′-(1,3-propanediyl)bis[N-[2,6-bis(1-methylethyl)phen… Solvents: Dichloromethane ;  0.5 h, 35 °C
2.2 Solvents: Dichloromethane ;  4 h, 35 °C
Riferimento
Chiral Fe(II) complex catalyzed enantioselective [1,3] O-to-C rearrangement of alkyl vinyl ethers and synthesis of chromanols and beyond
Wang, Lifeng; et al, Chemical Science, 2020, 11(37), 10101-10106

Metodo di produzione 14

Condizioni di reazione
Riferimento
Product subclass 1: o-quinomethanes
Pettus, T. R. R.; et al, Science of Synthesis, 2006, 28, 831-872

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2S,2′S,3S,3′S)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 40 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
2.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Riferimento
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  2243146-52-1 Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ,  Water ;  36 h, 25 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  1.5 h, -25 °C; 1 h, -25 °C
2.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 °C; overnight, rt
Riferimento
Computationally-Led Ligand Modification using Interplay between Theory and Experiments: Highly Active Chiral Rhodium Catalyst Controlled by Electronic Effects and CH-π Interactions
Korenaga, Toshinobu; et al, Advanced Synthesis & Catalysis, 2018, 360(2), 322-333

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2S,2′S,3S,3′S)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 40 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
3.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Riferimento
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Ammonium chloride
2.1 Solvents: Diethyl ether ;  3 h, -78 °C → rt
2.2 Reagents: Sodium bicarbonate
3.1 Reagents: Camphorsulfonic acid Solvents: Acetonitrile ,  Water ;  6 h, 100 °C
Riferimento
Enantioselective [4+2] cycloadditions of o-quinone methides: total synthesis of (+)-mimosifoliol and formal synthesis of (+)-tolterodine
Selenski, Carolyn; et al, Journal of Organic Chemistry, 2004, 69(26), 9196-9203

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Iodine Solvents: Toluene ;  5 h, 110 °C
2.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate ,  (2R,2′R,3R,3′R)-4,4′-Di-9-anthracenyl-3,3′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetr… Solvents: Dichloromethane ;  48 h, 600 psi, 45 °C
3.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Hexane ;  2 h, -25 - -20 °C; 0.5 h, -25 - -20 °C
3.2 Reagents: Citric acid Solvents: Ethyl acetate ,  Water ;  -25 - -20 °C; overnight, 20 - 25 °C
Riferimento
Asymmetric Hydroesterification of Diarylmethyl Carbinols
Tian, Duanshuai; et al, Angewandte Chemie, 2021, 60(12), 6305-6309

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Raw materials

2H-1-Benzopyran-2-ol, 3,4-dihydro-6-methyl-4-phenyl-, (4R)- Preparation Products

Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.